molecular formula C8H14O2 B3431435 Isobutyl methacrylate CAS No. 9011-15-8

Isobutyl methacrylate

Cat. No. B3431435
CAS RN: 9011-15-8
M. Wt: 142.20 g/mol
InChI Key: RUMACXVDVNRZJZ-UHFFFAOYSA-N
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Patent
US04515852

Procedure details

Further, on the surface of the resulting material are spread an ink consisting of polyurethane elastomer (10%), which is obtained from polycaprolactone glycol, dicyclohexylmethane-4,4'-diisocyanate and 1-amino-3-aminomethyl-3,5,5-trimethylcyclohexane (isophoronediamine), a brown pigment (3%), dimethylformamide (24%), methanol (28%), toluene (8%), isopropanol (5%), acetone (12%) and cyclohexanone (10%) in an amount of 16 g/m2 based on the solids content, and the resulting material is embossed with sheepskin pattern. Then, on the resulting material is spread a dispersion solution consisting of an acryl-modified polyurethane resin (20 parts), which is obtained by emulsion polymerization of isobutyl methacrylate (20 parts) in an ion-exchanged water (30 parts) in the presence of a thermosetting anionic polyurethane emulsion (50 parts), and water (80 parts) in an amount of 8 g/m2 based on the solids content. The material is dried to give a leather-like sheet material [J]. The substrate of the leather-like sheet has a thickness of 1.8 mm and a density of 0.41 g/cm3, and the surface layer is a nonporous layer with a thickness of 16 . Young's modulus of the resin composed of the surface layer is 9.5 kg/mm2.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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solvent
Reaction Step Two
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Type
reactant
Reaction Step Four
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Type
reactant
Reaction Step Five
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0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
acryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[O:4].C[OH:7].[C:8]1([CH3:14])[CH:13]=CC=C[CH:9]=1.[C:15]1(=O)[CH2:20]CCC[CH2:16]1>O.CC(C)=O.C(O)(C)C>[C:13]([O:4][CH2:3][CH:15]([CH3:20])[CH3:16])(=[O:7])[C:8]([CH3:14])=[CH2:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Step Seven
Name
acryl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCC(C)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04515852

Procedure details

Further, on the surface of the resulting material are spread an ink consisting of polyurethane elastomer (10%), which is obtained from polycaprolactone glycol, dicyclohexylmethane-4,4'-diisocyanate and 1-amino-3-aminomethyl-3,5,5-trimethylcyclohexane (isophoronediamine), a brown pigment (3%), dimethylformamide (24%), methanol (28%), toluene (8%), isopropanol (5%), acetone (12%) and cyclohexanone (10%) in an amount of 16 g/m2 based on the solids content, and the resulting material is embossed with sheepskin pattern. Then, on the resulting material is spread a dispersion solution consisting of an acryl-modified polyurethane resin (20 parts), which is obtained by emulsion polymerization of isobutyl methacrylate (20 parts) in an ion-exchanged water (30 parts) in the presence of a thermosetting anionic polyurethane emulsion (50 parts), and water (80 parts) in an amount of 8 g/m2 based on the solids content. The material is dried to give a leather-like sheet material [J]. The substrate of the leather-like sheet has a thickness of 1.8 mm and a density of 0.41 g/cm3, and the surface layer is a nonporous layer with a thickness of 16 . Young's modulus of the resin composed of the surface layer is 9.5 kg/mm2.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
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reactant
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Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
acryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[O:4].C[OH:7].[C:8]1([CH3:14])[CH:13]=CC=C[CH:9]=1.[C:15]1(=O)[CH2:20]CCC[CH2:16]1>O.CC(C)=O.C(O)(C)C>[C:13]([O:4][CH2:3][CH:15]([CH3:20])[CH3:16])(=[O:7])[C:8]([CH3:14])=[CH2:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Step Seven
Name
acryl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCC(C)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.